molecular formula C12H17NO4S B14130208 Diethyl 2-((thiophen-2-ylmethyl)amino)malonate

Diethyl 2-((thiophen-2-ylmethyl)amino)malonate

Cat. No.: B14130208
M. Wt: 271.33 g/mol
InChI Key: SNSSJXZJBWPMCX-UHFFFAOYSA-N
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Description

Diethyl 2-((thiophen-2-ylmethyl)amino)malonate is an organic compound with the molecular formula C12H17NO4S and a molecular weight of 271.33 g/mol . This compound is characterized by the presence of a thiophene ring, which is a five-membered ring containing sulfur, attached to a malonate ester through an amino linkage. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2-((thiophen-2-ylmethyl)amino)malonate typically involves the reaction of diethyl malonate with thiophen-2-ylmethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide (NaOEt) to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-((thiophen-2-ylmethyl)amino)malonate undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the malonate ester group.

    Oxidation and Reduction Reactions: The thiophene ring can undergo oxidation and reduction reactions under appropriate conditions.

    Cyclization Reactions: The compound can form cyclic structures through intramolecular reactions.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include bases such as sodium ethoxide, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce various substituted malonates .

Scientific Research Applications

Diethyl 2-((thiophen-2-ylmethyl)amino)malonate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of Diethyl 2-((thiophen-2-ylmethyl)amino)malonate involves its interaction with various molecular targets. The compound can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers. In biological systems, it may interact with enzymes and other proteins, affecting their activity and function .

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: A simpler ester of malonic acid, used in similar synthetic applications.

    Thiophen-2-ylmethylamine: The amine component used in the synthesis of Diethyl 2-((thiophen-2-ylmethyl)amino)malonate.

    Diethyl aminomalonate: Another malonate derivative with similar reactivity.

Uniqueness

This compound is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of heterocyclic compounds and other complex molecules .

Properties

Molecular Formula

C12H17NO4S

Molecular Weight

271.33 g/mol

IUPAC Name

diethyl 2-(thiophen-2-ylmethylamino)propanedioate

InChI

InChI=1S/C12H17NO4S/c1-3-16-11(14)10(12(15)17-4-2)13-8-9-6-5-7-18-9/h5-7,10,13H,3-4,8H2,1-2H3

InChI Key

SNSSJXZJBWPMCX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(=O)OCC)NCC1=CC=CS1

Origin of Product

United States

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